6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine
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Overview
Description
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with bromophenyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Furo[2,3-D]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and a furan ring precursor.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the furo[2,3-D]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromophenyl group can be involved in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cancer cell growth and proliferation. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but contains a thieno ring instead of a furo ring.
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-D]pyrimidine: Contains a pyrido ring and is known for its adenosine kinase inhibitory activity.
Uniqueness
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is unique due to its specific furo-pyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
887592-53-2 |
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Molecular Formula |
C12H6BrClN2O |
Molecular Weight |
309.54 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H |
InChI Key |
VTVXSAJCMNXOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)N=CN=C3Cl)Br |
Origin of Product |
United States |
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